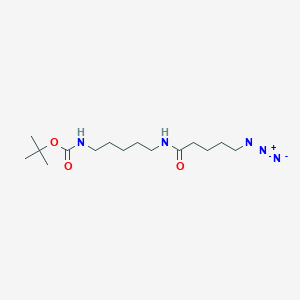
tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an azido group, and a carbamate moiety
Méthodes De Préparation
The synthesis of tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate typically involves multiple steps, starting from suitable starting materialsThe reaction conditions often include the use of organic solvents such as dichloromethane and catalysts to facilitate the reactions .
Analyse Des Réactions Chimiques
tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Reduction Reactions: The azido group can be reduced to an amine group under appropriate conditions, such as using hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Applications De Recherche Scientifique
tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in bioconjugation techniques, where it is attached to biomolecules for various studies.
Mécanisme D'action
The mechanism of action of tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including the labeling of biomolecules and the development of new materials .
Comparaison Avec Des Composés Similaires
tert-Butyl (5-(5-azidopentanamido)pentyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl (2-(5-azidopentanamido)ethyl)carbamate: Similar structure but with different chain lengths and functional groups.
tert-Butyl (5-aminopentyl)carbamate: Lacks the azido group, leading to different reactivity and applications.
tert-Butyl (5-hydroxypentyl)carbamate:
These comparisons highlight the unique properties of this compound, particularly its azido group, which imparts distinct reactivity and versatility in various applications.
Propriétés
Formule moléculaire |
C15H29N5O3 |
|---|---|
Poids moléculaire |
327.42 g/mol |
Nom IUPAC |
tert-butyl N-[5-(5-azidopentanoylamino)pentyl]carbamate |
InChI |
InChI=1S/C15H29N5O3/c1-15(2,3)23-14(22)18-11-7-4-6-10-17-13(21)9-5-8-12-19-20-16/h4-12H2,1-3H3,(H,17,21)(H,18,22) |
Clé InChI |
SSNVYWJUQRCSND-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCCCCNC(=O)CCCCN=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-hydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-4-carbaldehyde](/img/structure/B12081715.png)
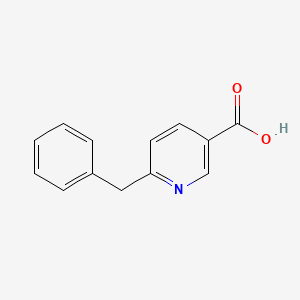
![5-(6-Amino-10-oxa-3,5,7,9-tetrazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-3-yl)-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12081722.png)
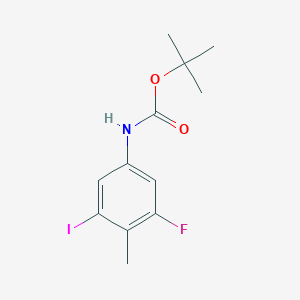




![(8Z,12Z)-5-methyl-2-oxa-11-azatricyclo[12.4.0.03,8]octadeca-1(18),8,10,12,14,16-hexaene](/img/structure/B12081762.png)
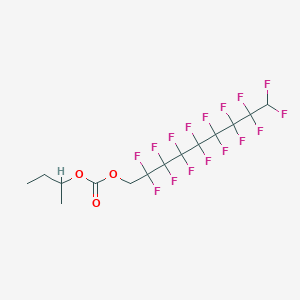
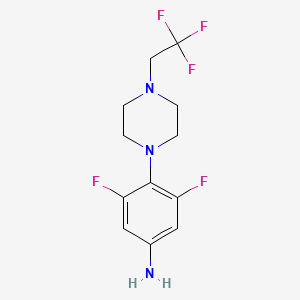
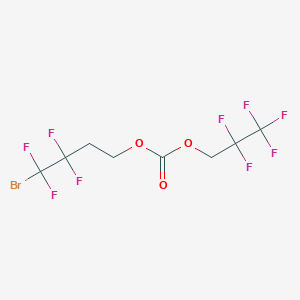
![Pentasodium 4-amino-6-[[5-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-2-sulphonatophenyl]azo]-3-[(2,5-disulphonatophenyl)azo]-5-hydroxynaphthalene-2,7-disulphonate](/img/structure/B12081799.png)
